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1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Catalog No.
S699554
CAS No.
920458-76-0
M.F
C6H10N2S
M. Wt
142.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

CAS Number

920458-76-0

Product Name

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

InChI

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3

InChI Key

NMRXZMUYJYMSDA-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)C(C)N

Canonical SMILES

CC1=CN=C(S1)C(C)N

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is an organic compound characterized by a thiazole ring containing nitrogen and sulfur, along with an ethylamine side chain. The thiazole moiety is known for its aromatic properties and is part of various biologically active compounds. The presence of the methyl group at the 5-position of the thiazole ring enhances its reactivity and potential interactions with other molecules, while the ethylamine group introduces a primary amine functionality, which can participate in hydrogen bonding and acid-base reactions. This compound has garnered significant interest due to its diverse biochemical properties and potential applications in medicinal chemistry and biological research.

, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones. Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: This compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring, typically involving halogens or alkyl halides under acidic or basic conditions.

These reactions illustrate the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex derivatives.

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits a range of biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Specifically, this compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby demonstrating potential antibacterial activity. Additionally, it modulates cellular processes such as signaling pathways and gene expression, influencing inflammation and pain response by affecting pro-inflammatory cytokines and cyclooxygenase enzymes .

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves multi-step synthetic routes. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or o-aminothiophenol. Industrial production often employs high-pressure reactors and continuous flow systems to optimize yield and purity. These methods are designed to enhance reaction efficiency and scalability for large-scale applications.

This compound has a broad spectrum of applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
  • Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
  • Medicine: Explored for anti-inflammatory, analgesic, and anticancer properties.
  • Industry: Utilized in developing dyes, biocides, and chemical reaction accelerators .

The versatility of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine makes it a valuable compound in both research and industrial applications.

Interaction studies of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine focus on its binding interactions with various biomolecules. The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical processes. This mechanism is crucial in understanding its therapeutic potential against various diseases. Furthermore, the compound's interactions with cellular receptors may modulate signaling pathways involved in cell proliferation and apoptosis .

Several compounds exhibit structural similarities to 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine but differ in their chemical properties and biological activities:

Compound NameDescription
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amSimilar structure but differs in substitution pattern; studied for metabolic pathway effects.
2-AcetylthiazoleKnown for use in flavoring; lacks the amine functionality present in 1-(5-Methyl...).
4-Phenylthiazol-2-aminoInvestigated for antimicrobial properties; shows different biological activity profiles.
Thiazolidine derivativesReduced forms of thiazole compounds; exhibit distinct biological activities compared to 1-(5-Methyl...).

The uniqueness of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amines lies in its specific substitution pattern on the thiazole ring combined with the ethylamine group. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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